1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
CAS No.: 398996-76-4
Cat. No.: VC21389629
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 398996-76-4 |
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Molecular Formula | C17H27NO3S |
Molecular Weight | 325.5g/mol |
IUPAC Name | 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine |
Standard InChI | InChI=1S/C17H27NO3S/c1-12(2)15-10-17(16(21-5)9-14(15)4)22(19,20)18-8-6-7-13(3)11-18/h9-10,12-13H,6-8,11H2,1-5H3 |
Standard InChI Key | GICSWVIMMBONJL-UHFFFAOYSA-N |
SMILES | CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Canonical SMILES | CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Introduction
Structural Characteristics and Basic Properties
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine represents a significant class of compounds containing a sulfonyl linkage between an aromatic ring and a nitrogen-containing heterocycle. The molecule consists of a 3-methylpiperidine ring connected to a heavily substituted phenyl ring via a sulfonyl (-SO2-) bridge. The phenyl ring features three key substituents: a methoxy group at position 2, a methyl group at position 4, and an isopropyl group at position 5 .
The compound's core structure can be visualized as having two distinct regions: the lipophilic aromatic portion and the basic heterocyclic piperidine ring, connected by the polar sulfonyl group. This arrangement gives the molecule amphiphilic properties that may influence its pharmacokinetic behavior in biological systems. The presence of the methyl group specifically at position 3 of the piperidine ring distinguishes this compound from similar structural analogues with different substitution patterns.
Table 1. Key Physical and Chemical Properties of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
Chemical Classification and Related Compounds
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine belongs to the broader class of sulfonamide compounds, characterized by the presence of the -SO2-N- functional group. This structural feature is found in various bioactive molecules and pharmaceuticals. The compound shares structural similarities with other substituted phenylsulfonyl piperidines that have been documented in chemical databases and scientific literature.
Closely related compounds include the positional isomer 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine, which differs only in the position of the methyl group on the piperidine ring. Other structural analogues include compounds with variations in the substitution pattern on the phenyl ring, such as 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, which lacks the isopropyl group and has a different arrangement of the methoxy and methyl substituents .
Physicochemical Properties and Synthetic Approaches
Physicochemical Characteristics
The physicochemical properties of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine are influenced by its functional groups and structural features. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar sulfonamide compounds.
The presence of the isopropyl and methyl groups on the phenyl ring contributes to the lipophilicity of the molecule, likely enhancing membrane permeability. Conversely, the sulfonyl group introduces polarity and hydrogen bond acceptor capabilities, potentially improving water solubility. The methoxy group at position 2 of the phenyl ring adds another hydrogen bond acceptor site and can influence the electron density of the aromatic system.
The 3-methylpiperidine moiety contains a basic nitrogen atom that can be protonated under physiological conditions, further affecting the compound's solubility profile and distribution in biological compartments. This combination of lipophilic and hydrophilic elements gives the molecule amphiphilic properties that may be favorable for drug-like behavior.
Synthetic Methodologies
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine typically follows general synthetic routes established for sulfonamide compounds. Based on approaches used for structurally similar compounds, the most straightforward synthesis would involve the reaction of 3-methylpiperidine with an appropriately substituted benzenesulfonyl chloride in the presence of a suitable base.
A generalized synthetic route would likely include the following steps:
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Preparation of the 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride from the corresponding substituted benzene through sulfonation and subsequent conversion to the sulfonyl chloride
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Reaction of the sulfonyl chloride with 3-methylpiperidine in the presence of a base (typically a tertiary amine or inorganic base) to neutralize the hydrogen chloride formed during the reaction
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Purification of the crude product through techniques such as recrystallization or column chromatography
The synthesis often employs standard laboratory techniques and typically yields the desired product in moderate to good yields. Structure confirmation would commonly involve spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Current Research Status and Knowledge Gaps
Future Research Directions
Several promising research directions could be pursued to advance understanding of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine and explore its potential applications:
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Comprehensive biological screening: Testing the compound against a broad panel of targets (receptors, enzymes, ion channels) would help identify potential biological activities and mechanisms of action.
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Structure-activity relationship studies: Systematic modification of the substituents on both the phenyl ring and the piperidine moiety could help identify optimal structures for specific biological activities. Comparing the activity of this 3-methyl derivative with the 4-methyl positional isomer and other analogues would provide valuable insights into the importance of substitution patterns.
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Computational studies: Molecular modeling and docking studies could predict potential binding interactions with biological targets and guide further synthetic efforts.
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Pharmacokinetic profiling: Investigation of absorption, distribution, metabolism, and excretion properties would provide crucial information about the compound's behavior in biological systems and its potential as a drug candidate.
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Synthetic optimization: Development of more efficient synthetic routes with higher yields would facilitate further research and potential scale-up for more extensive biological testing.
These research directions would contribute to filling the current knowledge gaps and potentially reveal new applications for this class of compounds in medicinal chemistry and drug discovery.
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